Indolin-7-ylboronic acid hydrochloride

Description

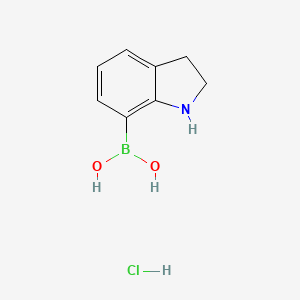

Indolin-7-ylboronic acid hydrochloride is a boronic acid derivative of the indoline scaffold, featuring a boronic acid (-B(OH)₂) group at the 7-position of the indoline ring and a hydrochloride counterion. This compound is of significant interest in medicinal and synthetic chemistry due to the unique reactivity of boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds for drug discovery . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for aqueous reaction conditions or biological assays.

Properties

Molecular Formula |

C8H11BClNO2 |

|---|---|

Molecular Weight |

199.44 g/mol |

IUPAC Name |

2,3-dihydro-1H-indol-7-ylboronic acid;hydrochloride |

InChI |

InChI=1S/C8H10BNO2.ClH/c11-9(12)7-3-1-2-6-4-5-10-8(6)7;/h1-3,10-12H,4-5H2;1H |

InChI Key |

JKSXQKFMHZYCEW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=CC=C1)CCN2)(O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolin-7-ylboronic acid hydrochloride typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of indole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Indolin-7-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Indolin-7-ylboronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of indolin-7-ylboronic acid hydrochloride is largely dependent on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of indoline-based hydrochlorides:

Key Observations :

- Boronic Acid vs. Amine Groups : The boronic acid group in Indolin-7-ylboronic acid HCl enables distinct reactivity (e.g., cross-coupling) compared to amine-functionalized indolines, which are typically intermediates or bioactive motifs .

- Scaffold Diversity : Protoberberine (Jatrorrhizine HCl) and yohimban (Yohimbine HCl) cores differ significantly from indoline, leading to divergent pharmacological profiles (e.g., enzyme inhibition vs. receptor antagonism) .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve water solubility. For example, 3,3-dimethylindolin-7-amine HCl has >90% purity and is soluble in polar solvents . Boronic acids, however, may form esters in protic solvents, affecting stability .

- Stability : Acidic conditions (e.g., gastric pH) could destabilize boronic acids, whereas amine hydrochlorides (e.g., Prilocaine HCl) exhibit greater acid tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.